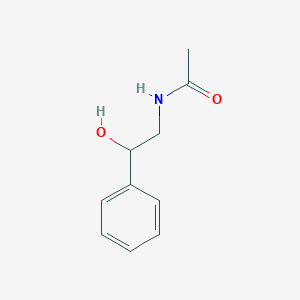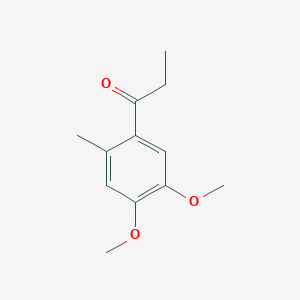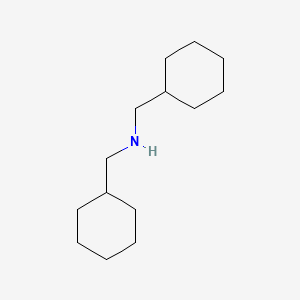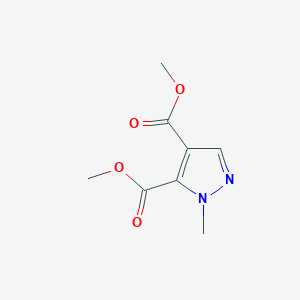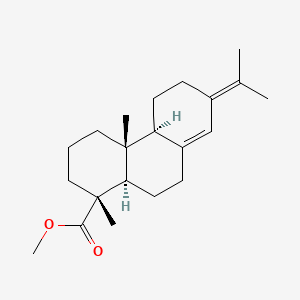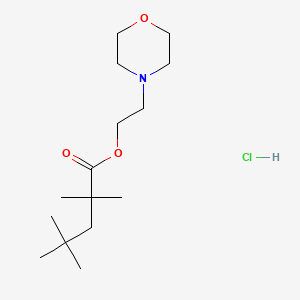
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride
概要
説明
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride is a chemical compound with the molecular formula C15H30ClNO3 and a molecular weight of 307.85 g/mol. This compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride typically involves the esterification of valeric acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar principles to those used in laboratory settings, with optimization for large-scale production.
化学反応の分析
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release valeric acid and 2-morpholinoethanol, which may interact with biological pathways.
類似化合物との比較
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties.
Isovaleric acid: A branched-chain isomer of valeric acid with a similar structure but different physical properties.
Ethyl valerate: An ester of valeric acid with ethanol, used in perfumes and as a food additive.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride is unique due to its specific ester structure and the presence of the morpholinoethyl group. This structure imparts distinct chemical and physical properties, making it useful in specialized applications.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.ClH/c1-14(2,3)12-15(4,5)13(17)19-11-8-16-6-9-18-10-7-16;/h6-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOOQTDRTUBZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCN1CCOCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187151 | |
| Record name | Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-74-2 | |
| Record name | Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene](/img/structure/B3051322.png)
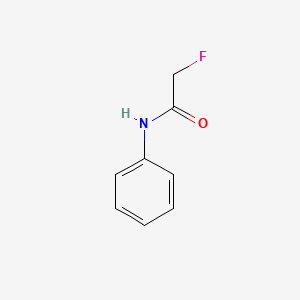
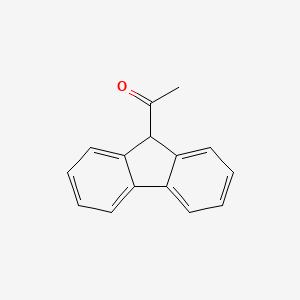
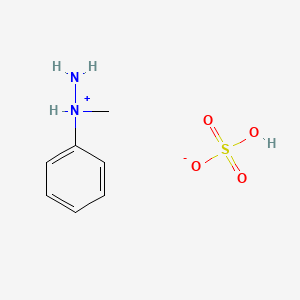
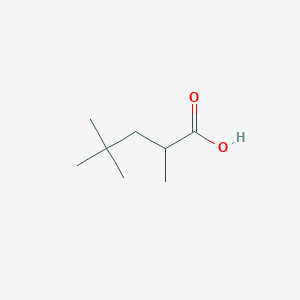
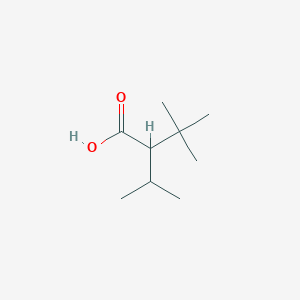
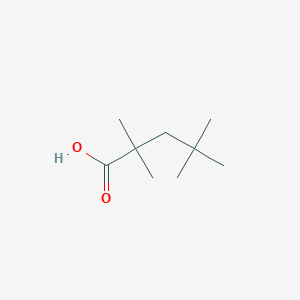
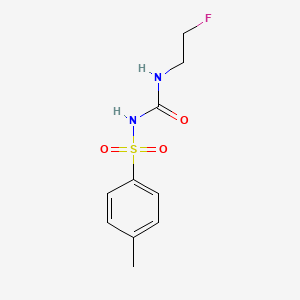
![4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3051335.png)
